![molecular formula C26H39N3O6 B12632222 (2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid is a complex organic compound with a specific stereochemistry This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, esters, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the phenylpropanoyl group and the subsequent addition of the ester and amide functionalities. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and purity of the compound while minimizing the production cost and environmental impact. Techniques such as chromatography and crystallization are commonly used for the purification of the final product.
化学反应分析
Types of Reactions
(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, (2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to modulate specific biological targets, such as enzymes or receptors, and its potential use in drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to downstream effects on cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid include other amino acid derivatives and peptides with similar structural features. Examples include:
- (2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]butanoic acid
- (2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C26H39N3O6 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H39N3O6/c1-17(2)15-21(24(32)33)27-22(30)19-11-13-29(14-12-19)23(31)20(16-18-9-7-6-8-10-18)28-25(34)35-26(3,4)5/h6-10,17,19-21H,11-16H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)/t20-,21-/m0/s1 |
InChI 键 |
UXIIJUVUZYTBCC-SFTDATJTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
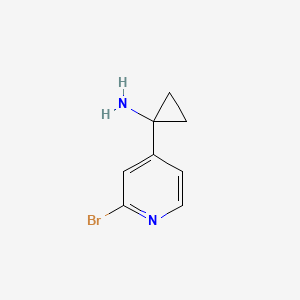

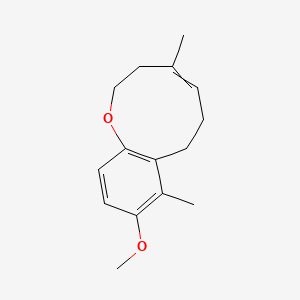
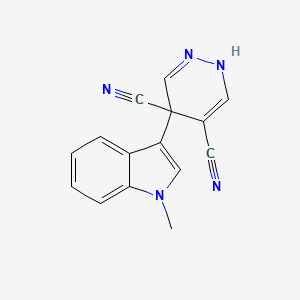
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
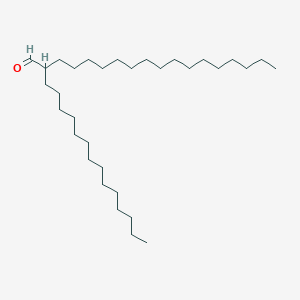
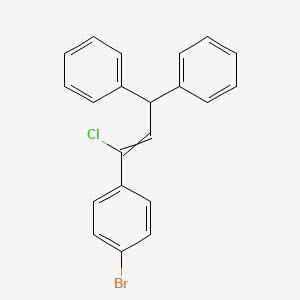
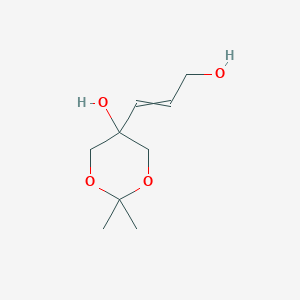
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
